REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[CH2:5][C:6]#[N:7].Br[CH2:12][CH2:13]Cl.[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[Br:1][C:2]1[CH:3]=[C:4]([C:5]2([C:6]#[N:7])[CH2:13][CH2:12]2)[CH:8]=[CH:9][CH:10]=1 |f:2.3,4.5|
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
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BrC=1C=C(CC#N)C=CC1
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Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
105.8 g
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
106 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After 20 hours at 55° C. the reaction solution is poured onto ice water
|
Duration
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20 h
|
Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
|
Type
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CUSTOM
|
Details
|
The organic extracts are dried
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
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CUSTOM
|
Details
|
The residue is triturated with petroleum ether, suction
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)C1(CC1)C#N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |